

N-Boc-5-methylindole CAS number and structure

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 1-(tert-Butoxycarbonyl)-5-methylindole

CAS No.: 129822-49-7

Cat. No.: B149047

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An In-Depth Technical Guide to N-Boc-5-methylindole: Synthesis, Properties, and Applications

Abstract

N-Boc-5-methylindole, identified by the CAS Number 129822-49-7, is a pivotal intermediate in modern organic synthesis and medicinal chemistry.[1] The strategic installation of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen passivates the otherwise reactive N-H bond, enabling selective functionalization at other positions of the indole scaffold. This guide provides a comprehensive overview of N-Boc-5-methylindole, detailing its chemical structure and properties, a robust and validated synthetic protocol, and its significant applications in the development of pharmacologically active agents. This document is intended for researchers and professionals in the fields of chemical synthesis and drug discovery.

Chemical Identity and Physicochemical Properties

The fundamental structure of N-Boc-5-methylindole consists of a 5-methylindole core where the nitrogen atom of the pyrrole ring is protected by a tert-butoxycarbonyl group. This modification

is crucial for multi-step syntheses, preventing unwanted side reactions such as N-alkylation or deprotonation under basic conditions.

Figure 1: Chemical Structure of N-Boc-5-methylindole.

The physicochemical properties of N-Boc-5-methylindole and its precursor, 5-methylindole, are summarized below for comparative analysis.

Property	5-Methylindole (Precursor)	N-Boc-5-methylindole (Product)
CAS Number	614-96-0	129822-49-7[1]
Molecular Formula	C ₉ H ₉ N[2]	C ₁₄ H ₁₇ NO ₂
Molecular Weight	131.17 g/mol [3]	231.29 g/mol
Appearance	White to slightly beige crystalline solid[4][5]	White to off-white solid
Melting Point	60-62 °C	Data not consistently available; typically higher than precursor
Solubility	Soluble in common organic solvents; insoluble in water.[4]	Soluble in organic solvents (DCM, THF, Ethyl Acetate)
Boiling Point	269.0 ± 9.0 °C at 760 mmHg[4]	Not applicable (decomposition may occur)

Synthesis and Mechanistic Insights

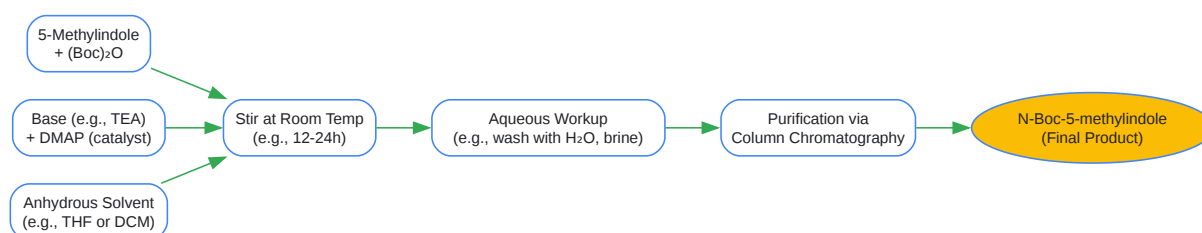
The synthesis of N-Boc-5-methylindole is a straightforward yet critical procedure involving the protection of the indole nitrogen of 5-methylindole. The most common and efficient method utilizes di-tert-butyl dicarbonate, commonly known as (Boc)₂O or Boc anhydride, as the Boc-donating electrophile.

Causality of Experimental Choices:

- Reagents: The reaction employs 5-methylindole as the nucleophile and (Boc)₂O as the electrophile. A base is required to facilitate the reaction. While strong, non-nucleophilic bases

like sodium hydride (NaH) can be used, a catalytic amount of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) in the presence of a tertiary amine base (e.g., triethylamine, TEA) is often preferred for its milder conditions and high efficiency. DMAP functions by first reacting with $(\text{Boc})_2\text{O}$ to form a highly reactive intermediate, which is then more susceptible to attack by the indole nitrogen.

- **Solvent:** Anhydrous aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are ideal. These solvents effectively dissolve the reactants without participating in the reaction, ensuring a clean transformation.
- **Temperature:** The reaction is typically conducted at room temperature, as it proceeds efficiently without the need for heating, which could lead to side products. An initial cooling phase may be used to control any exothermicity upon addition of reagents.



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Figure 2: General synthesis workflow for N-Boc-5-methylindole.

Detailed Experimental Protocol

This protocol describes a reliable and scalable procedure for the synthesis of N-Boc-5-methylindole.

Materials:

- 5-Methylindole (1.0 eq)
- Di-tert-butyl dicarbonate ($(\text{Boc})_2\text{O}$) (1.1 eq)

- Triethylamine (TEA) (1.5 eq)
- 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (for chromatography)

Procedure:

- **Reaction Setup:** To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-methylindole.
- **Dissolution:** Dissolve the 5-methylindole in anhydrous DCM.
- **Reagent Addition:** To the stirred solution, add triethylamine, followed by a catalytic amount of DMAP.
- **Boc Anhydride Addition:** Add di-tert-butyl dicarbonate portion-wise to the solution. The reaction mixture is then stirred at room temperature.
- **Reaction Monitoring:** The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 12-24 hours).
- **Quenching and Work-up:** Upon completion, the reaction mixture is diluted with DCM and washed sequentially with water, saturated NaHCO_3 solution, and brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous MgSO_4 , filtered, and the solvent is removed under reduced pressure to yield the crude product.

- Purification: The crude residue is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-5-methylindole as a pure solid.

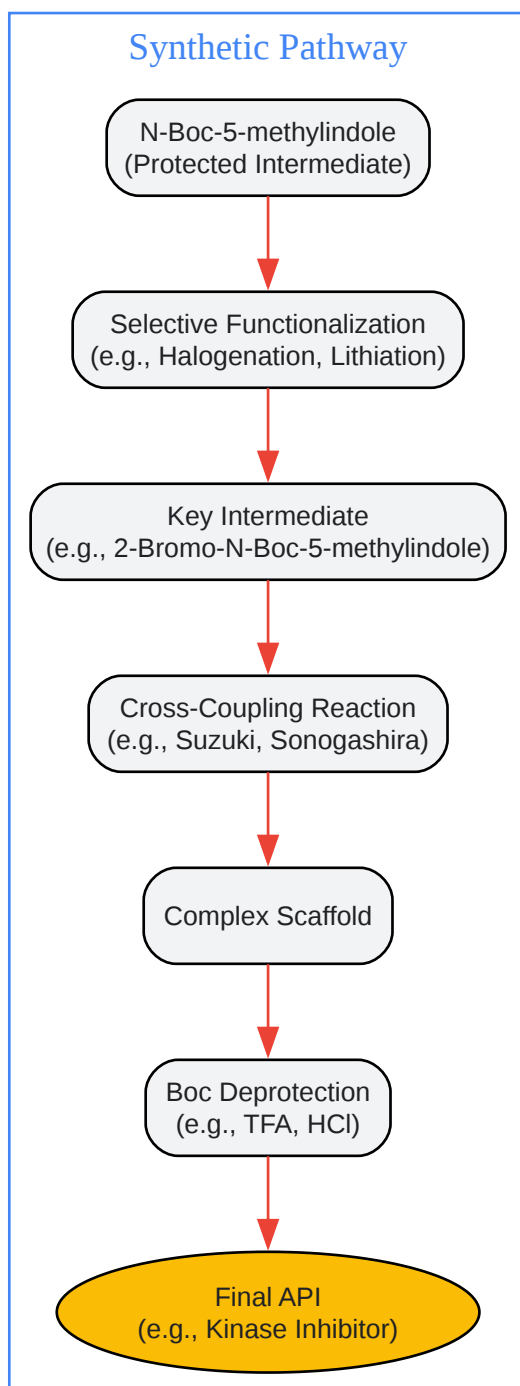
Applications in Drug Discovery and Synthesis

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.^[6] 5-Methylindole, in particular, is a precursor for compounds with diverse pharmacological activities.^{[2][5]}

The primary role of N-Boc-5-methylindole is to serve as a versatile building block. The Boc group's steric hindrance and electronic effects deactivate the indole nitrogen, allowing for precise chemical manipulations at other sites, most notably at the C2, C3, and C4 positions of the indole ring.

Key Applications:

- Synthesis of Protein Kinase Inhibitors: Many kinase inhibitors feature a substituted indole core. N-Boc-5-methylindole is used in the synthesis of staurosporine-like bisindole inhibitors and IL2-inducible T-cell kinase (ITK) inhibitors.^[2]
- Development of Anticancer Agents: The compound serves as an intermediate in the creation of potential anticancer immunomodulators.
- Metal-Catalyzed Cross-Coupling Reactions: The protected indole is an excellent substrate for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce aryl, vinyl, or alkynyl groups at halogenated positions, building molecular complexity.
- Directed Lithiation: The Boc group can direct ortho-lithiation, allowing for the introduction of electrophiles at the C7 position, a functionalization that is otherwise difficult to achieve.



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Figure 3: Logical workflow in drug development using N-Boc-5-methylindole.

Conclusion

N-Boc-5-methylindole is an indispensable tool for the modern synthetic chemist. Its preparation via a robust Boc-protection strategy provides a stable and versatile intermediate, unlocking a wide array of subsequent chemical transformations. The ability to selectively functionalize the indole core while the nitrogen is protected is fundamental to the efficient synthesis of complex molecules, particularly in the pursuit of novel therapeutics in drug discovery. The protocols and insights provided in this guide serve as a valuable resource for researchers aiming to leverage this key building block in their synthetic endeavors.

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- To cite this document: BenchChem. [N-Boc-5-methylindole CAS number and structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b149047/docs#n-boc-5-methylindole-cas-number-and-structure\]](https://www.benchchem.com/product/b149047/docs#n-boc-5-methylindole-cas-number-and-structure)

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